molecular formula C15H20Si B1586519 Triallyl(phenyl)silane CAS No. 2633-57-0

Triallyl(phenyl)silane

Cat. No. B1586519
CAS RN: 2633-57-0
M. Wt: 228.4 g/mol
InChI Key: QFCLQSLLAYLBCU-UHFFFAOYSA-N
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Description

Triallyl(phenyl)silane (TAPS) is a type of organosilicon compound that is used in a variety of applications. It is a colorless liquid that has a strong odor, and it is miscible in both water and organic solvents. TAPS has a wide range of uses in the fields of organic synthesis, chemical catalysis, and materials science. In particular, it is used as a reagent for the synthesis of various organosilicon compounds, as a catalyst for the formation of siloxanes, and as a precursor for the synthesis of polysilanes. Additionally, TAPS has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine.

Mechanism of Action

Target of Action

Triallyl(phenyl)silane is an organosilane compound that primarily targets various organic compounds in chemical reactions . It is structurally related to toluene, with a silyl group replacing the methyl group .

Mode of Action

Triallyl(phenyl)silane interacts with its targets through a process known as hydrosilylation . This reaction involves the addition of a silicon-hydrogen bond to a carbon-carbon double bond or a carbon-oxygen double bond. The result is the formation of new silicon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by Triallyl(phenyl)silane are primarily those involving the reduction of organic compounds . For instance, it can reduce carbonyl functionalities, α,β-unsaturated carbonyl compounds, and amides . These reactions often lead to the formation of new compounds such as allyl alcohols and amines .

Result of Action

The molecular and cellular effects of Triallyl(phenyl)silane’s action primarily involve the transformation of target molecules. By forming new silicon-carbon bonds, Triallyl(phenyl)silane can alter the structure and properties of these molecules .

Action Environment

The action, efficacy, and stability of Triallyl(phenyl)silane can be influenced by various environmental factors. For instance, the presence of air should be avoided as it may react with the compound . Moreover, the reaction conditions, such as temperature and the presence of catalysts, can also significantly impact the compound’s reactivity and the outcomes of its interactions with target molecules .

properties

IUPAC Name

phenyl-tris(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Si/c1-4-12-16(13-5-2,14-6-3)15-10-8-7-9-11-15/h4-11H,1-3,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCLQSLLAYLBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](CC=C)(CC=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369795
Record name PHENYLTRIALLYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2633-57-0
Record name PHENYLTRIALLYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triallyl(phenyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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